5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
CAS No.: 189116-36-7
Cat. No.: VC2838847
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine - 189116-36-7](/images/structure/VC2838847.png)
Specification
CAS No. | 189116-36-7 |
---|---|
Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 |
Standard InChI Key | CFBYPOBAHXWIFK-UHFFFAOYSA-N |
SMILES | CC1=NN2C=CC(=NC2=C1)Cl |
Canonical SMILES | CC1=NN2C=CC(=NC2=C1)Cl |
Introduction
Chemical Properties and Structure
Basic Information
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is an organic compound characterized by a fused heterocyclic structure containing a pyrazole ring attached to a pyrimidine ring. The compound features a chlorine atom at position 5 and a methyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core.
Property | Value |
---|---|
Chemical Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
CAS Number | 189116-36-7 |
Alternative Names | Pyrazolo[1,5-a]pyrimidine, 5-chloro-2-methyl- |
Physical State | Solid |
The structural characteristics of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine include a planar fused ring system with a chlorine atom that significantly influences its chemical reactivity and biological properties . The methyl group at position 2 contributes to the compound's lipophilicity and may affect its binding affinity to biological targets.
Spectroscopic and Analytical Data
The compound can be characterized by various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These analytical methods confirm the structure and purity of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, which is essential for its application in medicinal chemistry research .
Synthesis Methods
Conventional Synthesis Pathways
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step reaction sequence starting from 5-amino-3-methylpyrazole. A common synthetic route proceeds through the following steps:
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Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to obtain dihydroxy-heterocycle (89% yield)
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Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield)
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Selective nucleophilic substitution of the chlorine atom at position 7, leaving the chlorine at position 5 intact
This synthetic strategy capitalizes on the difference in reactivity between the chlorine atoms at positions 5 and 7, with the chlorine at position 7 being more susceptible to nucleophilic substitution reactions .
Microwave-Assisted Synthesis
Recent advancements in synthetic methodology have introduced microwave-assisted processes for the preparation of pyrazolo[1,5-a]pyrimidine derivatives. A one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted process has been reported, which can be adapted for the synthesis of the title compound . This approach offers advantages such as:
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Reduced reaction times
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Improved yields
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Enhanced regioselectivity
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Environmentally friendly conditions
The microwave-assisted synthesis typically proceeds via a cyclocondensation reaction between β-enaminones and NH-3-aminopyrazoles, followed by appropriate functionalization reactions to introduce the chlorine and methyl substituents .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a valuable synthetic intermediate for the preparation of more complex pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities. The chlorine atom at position 5 provides a reactive site for various transformations, including:
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Nucleophilic substitution reactions with amines, alcohols, or thiols
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Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
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Reduction reactions to remove the chlorine
These chemical transformations allow for the generation of diverse libraries of compounds for biological screening .
Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including those derived from 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, have shown promising activity against respiratory syncytial virus (RSV), a common cause of lower respiratory tract infections. Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold with appropriate substituents have been developed as RSV fusion (F) protein inhibitors .
Research has demonstrated that the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of an amide bond is a critical factor for anti-RSV activity. Specific derivatives with optimized dihedral angles have exhibited potent anti-RSV activity with EC50 values in the sub-nanomolar range .
Anticancer Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme involved in cell proliferation and survival pathways .
For example, 5-indole-pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of PI3Kδ, demonstrating their potential as anticancer agents. The specific contribution of the 5-chloro-2-methyl substitution pattern to anticancer activity has been explored as part of structure-activity relationship studies .
Antioxidant and Antibacterial Activities
Recent research has explored the antioxidant and antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Some compounds have exhibited significant antioxidant activity, as measured by 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities .
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity against both Gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (such as Pseudomonas aeruginosa and Escherichia coli) . The specific contribution of the 5-chloro-2-methyl substitution pattern to these activities remains an active area of research.
Structure-Activity Relationships
Influence of Substituents on Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Specifically, substituents at positions C(2) and C(5) play crucial roles in determining the pharmacological properties of these compounds .
Related Compounds
Halogenated Derivatives
Several halogenated derivatives of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine have been synthesized and studied, including:
These modified structures demonstrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and its amenability to structural modifications for tailoring biological activities .
Non-Chlorinated Analogs
Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | C368598 | 50mg | $45 |
Biosynth Carbosynth | FC141936 | 50mg | $56 |
Biosynth Carbosynth | FC141936 | 100mg | $98 |
AK Scientific | W4076 | 250mg | $132 |
Biosynth Carbosynth | FC141936 | 250mg | $195 |
This pricing information indicates that 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a relatively specialized research chemical with pricing that reflects its utility as a synthetic intermediate for drug discovery efforts .
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